6-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound features a triazine core with hydrazine and dimethylphenyl substituents, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the hydrazine and dimethylphenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **6-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- **6-[(2E)-2-[(4-ETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of 6-[(2E)-2-[(4-TERT-BUTYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-BIS(3,5-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substituents, which confer distinct chemical and biological properties. Its tert-butylphenyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H35N7 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-N,6-N-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C30H35N7/c1-19-12-20(2)15-25(14-19)32-27-34-28(33-26-16-21(3)13-22(4)17-26)36-29(35-27)37-31-18-23-8-10-24(11-9-23)30(5,6)7/h8-18H,1-7H3,(H3,32,33,34,35,36,37)/b31-18+ |
InChI Key |
YYBKGDTYUVZGTC-FDAWAROLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)C(C)(C)C)NC4=CC(=CC(=C4)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C(C)(C)C)NC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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